molecular formula C11H10BNO2 B176885 (4-(Pyridin-2-yl)phenyl)boronic acid CAS No. 170230-27-0

(4-(Pyridin-2-yl)phenyl)boronic acid

Cat. No. B176885
M. Wt: 199.02 g/mol
InChI Key: BANFGGCAQWUIAJ-UHFFFAOYSA-N
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Patent
US05801170

Procedure details

n-Butyllithium (1.6M in hexane, 2.67 ml) was added to dry ether (16 ml) at -78° C. under argon. A solution of 2-(4-bromophenyl)pyridine (D76, 1.0 g) in dry ether (20 ml) was added dropwise over 5 minutes and allowed to warm to -20° C. for approximately 2 minutes to give a deep red solution. After recooling to -78° C., triisopropylborate (1.18 ml) was added, stirred 30 minutes, warned to ambient temperature to give a yellow cloudy mixture. Water (4.2 ml) and 0.5 MNaOH (4.2 ml) were added with vigorous stirring and the mixture separated. The ether layer was extracted with 0.5M NaOH (2.8 ml) and the combined aqueous extracts were extracted with ether (2×30 ml). The aqueous layer was acidified to pH6 with dilute hydrochloric acid to give the title compound as a beige solid, (0.15 g, 18%).
Quantity
2.67 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.18 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Four
Yield
18%

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)=[CH:9][CH:8]=1.C([O:22][B:23](OC(C)C)[O:24]C(C)C)(C)C.O>CCOCC>[N:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[C:10]1[CH:11]=[CH:12][C:7]([B:23]([OH:24])[OH:22])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
2.67 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
16 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=NC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
1.18 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Four
Name
Quantity
4.2 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a deep red solution
CUSTOM
Type
CUSTOM
Details
After recooling to -78° C.
CUSTOM
Type
CUSTOM
Details
warned to ambient temperature
CUSTOM
Type
CUSTOM
Details
to give a yellow cloudy mixture
STIRRING
Type
STIRRING
Details
with vigorous stirring
CUSTOM
Type
CUSTOM
Details
the mixture separated
EXTRACTION
Type
EXTRACTION
Details
The ether layer was extracted with 0.5M NaOH (2.8 ml)
EXTRACTION
Type
EXTRACTION
Details
the combined aqueous extracts were extracted with ether (2×30 ml)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.